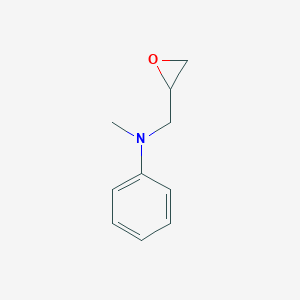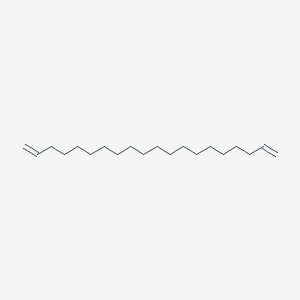
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenylbutane-1,3-dionato-O,O’)cobalt typically involves the reaction of cobalt(II) acetate tetrahydrate with benzoylacetone in an organic solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The general reaction can be represented as follows:
Co(CH3COO)2⋅4H2O+2C6H5COCH2COCH3→Co(C6H5COCHCOCH3)2+2CH3COOH+4H2O
Industrial Production Methods
Industrial production methods for bis(1-phenylbutane-1,3-dionato-O,O’)cobalt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Bis(1-phenylbutane-1,3-dionato-O,O’)cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) complexes under specific conditions.
Substitution: Ligand substitution reactions can occur, where the β-diketonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other β-diketonates or phosphine ligands.
Major Products Formed
Oxidation: Cobalt(III) complexes with different ligands.
Reduction: Cobalt(I) complexes.
Substitution: New cobalt complexes with different ligands.
科学的研究の応用
Bis(1-phenylbutane-1,3-dionato-O,O’)cobalt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of thin films and coatings due to its stability and ease of deposition.
作用機序
The mechanism of action of bis(1-phenylbutane-1,3-dionato-O,O’)cobalt involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The β-diketonate ligands stabilize the cobalt center and enhance its reactivity.
類似化合物との比較
Similar Compounds
Bis(acetylacetonato)cobalt(II): Another β-diketonate complex with similar coordination properties.
Bis(dibenzoylmethanato)cobalt(II): A related compound with different substituents on the β-diketonate ligands.
Uniqueness
Bis(1-phenylbutane-1,3-dionato-O,O’)cobalt is unique due to the presence of phenyl groups on the β-diketonate ligands, which enhance its stability and reactivity compared to other β-diketonate complexes. This makes it particularly useful in applications requiring robust and efficient catalysts.
特性
CAS番号 |
14128-95-1 |
|---|---|
分子式 |
C20H20CoO4 |
分子量 |
383.3 g/mol |
IUPAC名 |
cobalt;4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/2C10H10O2.Co/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3; |
InChIキー |
WCBCZBIVMTUTDM-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2] |
異性体SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/O.C/C(=C\C(=O)C1=CC=CC=C1)/O.[Co] |
正規SMILES |
CC(=O)C=C(C1=CC=CC=C1)O.CC(=O)C=C(C1=CC=CC=C1)O.[Co] |
| 14128-95-1 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















